N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine
Description
This compound is a heterocyclic organic molecule featuring a 1,3,5-triazine core linked to a quinazolin-2-amine moiety via a methylene bridge substituted with a 1,3-benzodioxole group. The quinazoline ring is further substituted with methyl groups at positions 4, 6, and 5.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,7-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-17-15(3)25-22(26-18(17)7-14(13)2)27-21-23-10-28(11-24-21)9-16-4-5-19-20(8-16)30-12-29-19/h4-8H,9-12H2,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
YSXPOZNBMPGFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine typically involves multiple steps, including the formation of the benzodioxole, triazine, and quinazoline components. Common reagents and conditions used in these reactions include:
Palladium-catalyzed C-N cross-coupling: This method is often employed to form the triazine and quinazoline rings.
Reflux conditions: Many of the reactions require heating under reflux to ensure complete reaction.
Base-catalyzed reactions: Bases such as cesium carbonate (Cs2CO3) are frequently used to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly at the benzodioxole and quinazoline moieties.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) and sodium hydroxide (NaOH).
Solvents: Common solvents include toluene, dimethylformamide (DMF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally similar molecules, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Substituent Variations in Quinazoline Derivatives
Compound A : N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
- Key Difference : The quinazoline ring in Compound A is substituted with methyl groups at positions 4 and 8, compared to 4,6,7-trimethyl in the target compound.
- For example, 4,8-dimethyl substitution may reduce steric hindrance compared to 4,6,7-trimethyl, enhancing interaction with hydrophobic enzyme pockets .
Compound B : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Key Differences :
- Quinazoline substituents: 6-methoxy and 4-methyl vs. 4,6,7-trimethyl.
- Triazine substituent: 4-methoxybenzyl vs. 1,3-benzodioxol-5-ylmethyl.
- The 4-methoxybenzyl group may enhance π-π stacking interactions in aromatic binding sites compared to the benzodioxole group .
Core Heterocycle Modifications
Compound C : N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- Key Differences :
- Replaces quinazoline with a benzothiazole ring.
- Tetrahydrofuran-2-ylmethyl substituent instead of benzodioxole.
- Implications : Benzothiazole cores are associated with antimicrobial and anticancer activities. The tetrahydrofuran group may improve solubility (42.1 µg/mL at pH 7.4) compared to the benzodioxole, which is more lipophilic .
Compound D : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Key Differences :
- 1,3,4-Thiadiazole core instead of triazine-quinazoline.
- Incorporates a methylsulfanylbenzylidene group.
- Implications: Thiadiazoles exhibit insecticidal and fungicidal properties.
Table 1: Physicochemical Properties
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of triazine and quinazoline derivatives. Its molecular formula is , with a molecular weight of 410.48 g/mol. The structure features a benzodioxole moiety which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Like other benzodioxole derivatives, this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. The benzodioxole group has been linked to selective inhibition of Src family kinases (SFKs) and Abl kinases at low nanomolar concentrations .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in xenograft models. For instance, analogs have shown significant efficacy against human pancreatic cancer models when administered orally .
- Antimicrobial Properties : Some derivatives have demonstrated activity against pathogenic bacteria by inhibiting key virulence factors such as mono-ADP-ribosyltransferase toxins .
Biological Activity Data
Case Studies
- Src Kinase Inhibition : A study involving a related compound demonstrated that it could inhibit c-Src and Abl kinases effectively while showing favorable pharmacokinetics in animal models . Such findings indicate the potential for developing targeted cancer therapies.
- Virulence Factor Targeting : Research into the antibacterial properties highlighted the ability of similar compounds to inhibit toxins produced by bacteria like Vibrio cholerae, suggesting a pathway for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
